molecular formula C19H25N3O3 B3008905 Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate CAS No. 2059084-93-2

Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Cat. No. B3008905
CAS RN: 2059084-93-2
M. Wt: 343.427
InChI Key: SEONJKDAZBGXFP-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological evaluations, including antilipidemic agents, nociceptin antagonists, and antibacterial and anthelmintic activities. These compounds typically feature a piperidine or piperazine ring substituted with various functional groups that confer the desired biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions from piperidin-4-ylmethanol . Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These examples demonstrate the complexity and versatility of synthetic routes in this chemical space.

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the molecular structure of synthesized compounds. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD data, which provided detailed information about the crystal system, space group, and unit cell parameters . The molecular structure of related compounds has also been optimized using density functional theory (DFT), and the results were consistent with XRD data .

Chemical Reactions Analysis

The compounds in this class participate in various chemical reactions, including condensation reactions , diastereoselective reductions , and isomerization under basic conditions . These reactions are crucial for the synthesis of the desired enantiomerically pure compounds, which are often required for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using techniques such as LCMS, NMR, IR, and CHN elemental analysis . These properties are influenced by the specific functional groups present in the molecule and their arrangement. For example, the presence of a tert-butyl group can increase the lipophilicity of the compound, which may affect its biological activity and pharmacokinetics.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate and related compounds have been synthesized and characterized in various studies. For instance, a compound with a similar structure, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized through techniques like LCMS, NMR, and XRD. It was found to crystallize in the monoclinic crystal system, showing weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

Some compounds similar to this compound have been evaluated for biological activities. For example, compounds with the 1,2,4-oxadiazole ring, like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, have shown potential antitumor activity against various cell lines (Maftei et al., 2013).

Intermediate for Anticancer Drugs

Compounds with similar structural features have been used as intermediates for small molecule anticancer drugs. Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs, was synthesized through a high-yield method and has shown relevance in developing and optimizing antitumor inhibitors (Zhang et al., 2018).

Enzymatic C-Demethylation

In the realm of drug metabolism, related compounds like 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone have been studied for their metabolic pathways, such as enzymatic C-demethylation in rat liver microsomes (Yoo et al., 2008).

properties

IUPAC Name

tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-5-7-15(8-6-13)17-20-16(21-25-17)14-9-11-22(12-10-14)18(23)24-19(2,3)4/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEONJKDAZBGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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